Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Description
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a purine derivative with a substituted ethyl ester group at the N9 position of the purine scaffold. This compound belongs to a class of molecules designed for therapeutic applications, particularly as intermediates in antiviral or anticancer drug synthesis. Its structure features a 2-amino-6-chloro substitution on the purine ring, which enhances its binding affinity to biological targets such as STAT3 (a transcription factor implicated in cancer progression) .
Properties
CAS No. |
213552-03-5 |
|---|---|
Molecular Formula |
C9H10ClN5O2 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
ethyl 2-(2-amino-6-chloropurin-9-yl)acetate |
InChI |
InChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14) |
InChI Key |
WTPWUKCCGFMJGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Direct Alkylation of 2-Amino-6-chloropurine
The most common approach involves alkylating the N9 position of 2-amino-6-chloropurine with ethyl bromoacetate under basic conditions.
Reaction Conditions
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF) or acetonitrile (CH₃CN)
- Temperature : Room temperature to 60°C
- Yield : 45–68%
Procedure :
- Suspend 2-amino-6-chloropurine (1.0 equiv) in anhydrous DMF.
- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce ethyl bromoacetate (1.1 equiv) dropwise.
- Warm to 50°C and stir for 12–24 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Mechanistic Insight :
The base deprotonates the N9 position of the purine, enabling nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Competing N7 alkylation is minimized by steric hindrance and solvent polarity.
Optimization Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 50 | 24 | 68 |
| K₂CO₃ | CH₃CN | 25 | 48 | 45 |
| DBU | THF | 60 | 18 | 52 |
Protection-Deprotection Strategies
To prevent side reactions at the 2-amino group, tert-butyloxycarbonyl (Boc) protection is employed in multistep syntheses.
Boc-Protected Intermediate Synthesis
- Protect 2-amino-6-chloropurine with Boc anhydride in THF.
- Alkylate the Boc-protected purine with ethyl bromoacetate.
- Deprotect using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Advantages :
Disadvantages :
- Additional steps increase synthesis time and cost
One-Pot Synthesis via Microwave Assistance
Recent advancements utilize microwave irradiation to accelerate reaction kinetics.
Procedure :
- Mix 2-amino-6-chloropurine, ethyl bromoacetate, and K₂CO₃ in DMF.
- Irradiate at 100°C for 30 minutes under microwave conditions.
- Isolate product via filtration and recrystallization.
Outcomes :
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 260 nm) | ≥98% |
| Regioselectivity | ¹H NMR (DMSO-d₆) | N9:N7 ratio ≥ 95:5 |
| Residual Solvents | GC-MS | ≤500 ppm DMF |
Challenges and Mitigation Strategies
Competing N7 Alkylation
Ester Hydrolysis
- Cause : Residual moisture during synthesis
- Solution : Employ molecular sieves or anhydrous MgSO₄ in reaction mixtures
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(2-amino-6-substituted-purin-9-yl)acetate derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes involved in DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with the normal functioning of nucleic acids .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₁ClN₅O₂ (inferred from methyl analog data) .
- Molecular Weight : ~256.05 g/mol (based on methyl analog) .
- Synthesis : Prepared via nucleophilic substitution of purine derivatives with ethyl bromoacetate under anhydrous conditions (analogous to methyl ester synthesis) .
Comparison with Structural Analogs
Methyl 2-(2-Amino-6-chloro-9H-purin-9-yl)acetate
Key Differences :
Ethyl 2-(6-Chloro-2-(4-cyclohexylbenzamido)-9H-purin-9-yl)acetate
Key Differences :
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
Key Differences :
Ethyl 2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]acetate
Key Differences :
- Substituent : 4-Chlorophenyl sulfanyl group at purine C5.
- Molecular Weight : 356.80 g/mol .
- Activity: Potential for modified pharmacokinetics due to sulfur-containing substituent, though specific biological data are unavailable .
Data Table: Structural and Functional Comparison
STAT3 Inhibition
The methyl and ethyl esters of 2-amino-6-chloropurine derivatives exhibit STAT3 inhibitory activity.
Biological Activity
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 253.69 g/mol. Its structure includes an ethyl acetate moiety attached to the nitrogen at position 9 of the purine ring, with a chlorine atom at the 6-position. This unique configuration is critical for its biological activity, influencing its reactivity and interaction with biological targets.
Enzyme Inhibition : this compound primarily acts by inhibiting enzymes involved in purine metabolism. This inhibition disrupts nucleic acid synthesis, which is essential for viral replication and cancer cell proliferation.
Cellular Effects : The compound has been shown to affect cellular signaling pathways and gene expression. It may form intermolecular hydrogen bonds that connect adjacent molecules, potentially altering cellular functions .
Biological Activities
- Antiviral Activity : Studies indicate that this compound may serve as a precursor in the synthesis of antiviral agents like penciclovir and famciclovir. Its structural similarity to these agents suggests it could exhibit comparable antiviral effects .
- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves the disruption of DNA synthesis pathways critical for cancer cell survival .
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of purine derivatives, this compound exhibited significant inhibition against viral replication in vitro. The findings suggested that the compound could be further developed into a therapeutic agent for viral infections .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability across multiple cancer types, supporting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H12ClN5O2 | Antiviral and anticancer properties |
| Penciclovir | C15H20N4O4 | Established antiviral agent |
| Famciclovir | C14H19N3O4 | Prodrug of penciclovir |
The structural similarities among these compounds highlight the significance of specific functional groups in enhancing biological activity.
Q & A
Basic Synthesis
Q: What is the synthetic route for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, and what are critical reaction conditions? A: The compound is synthesized via regioselective alkylation of the purine ring. A common method involves reacting 2-amino-6-chloropurine with ethyl bromoacetate in the presence of a strong base (e.g., NaH) in anhydrous DMF under inert atmosphere (argon/nitrogen). Key steps include:
- Base activation : NaH deprotonates the purine N9 position, enabling nucleophilic attack on the bromoacetate .
- Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) isolates the product. Typical yields range from 60–75% .
Example Protocol :
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | NaH, DMF, 25°C | Deprotonation | - |
| 2 | Ethyl bromoacetate, 3h | Alkylation | 71% |
| 3 | Column chromatography (2% MeOH/CH₂Cl₂) | Purification | - |
Advanced Synthesis
Q: How can regioselective alkylation at N9 be optimized to minimize byproducts? A: Regioselectivity is controlled by:
- Base choice : NaH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) favors N9 alkylation over N7 .
- Temperature : Slow addition of bromoacetate at 0–25°C reduces side reactions.
- Protecting groups : Pre-protection of the 2-amino group (e.g., acetyl) may enhance selectivity, though this is not always required .
Challenges : Competing O-alkylation or N7 adducts may form; monitoring via TLC or HPLC is critical .
Structural Elucidation
Q (Basic): What spectroscopic methods confirm the structure of this compound? A:
- ¹H/¹³C NMR : Key signals include ethyl ester protons (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and purine aromatic protons (δ ~8.3–8.5 ppm) .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 284.27 (theoretical) matches the molecular formula C₉H₁₀ClN₅O₂ .
Q (Advanced): How is X-ray crystallography used to resolve conformational ambiguities? A: Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths/angles. For example:
- Torsion angles : The ethyl acetate side chain adopts a gauche conformation relative to the purine plane .
- Software : SHELX suite for data processing and ORTEP-3 for graphical representation .
Analytical Methods
Q (Basic): How is purity assessed for this intermediate? A:
- TLC : Silica gel plates (EtOAc/hexane, 1:3) with UV visualization.
- HPLC : C18 column, mobile phase (e.g., ammonium acetate buffer/acetonitrile), UV detection at 254 nm .
Q (Advanced): What advanced techniques quantify process-related impurities? A:
- LC-MS/MS : Identifies impurities like 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate (a dimeric byproduct) .
- Validation : Method validation per ICH guidelines (linearity, LOD/LOQ) ensures compliance with pharmacopeial standards .
Pharmaceutical Relevance
Q: What role does this compound play in antiviral drug development? A: It is a key intermediate in synthesizing Famciclovir , a prodrug for penciclovir (anti-herpesviral agent). The ethyl ester enhances bioavailability, which is hydrolyzed in vivo to the active carboxylic acid .
Computational Modeling
Q: How can molecular docking predict the compound’s interaction with viral targets? A:
- Software : AutoDock Vina or Schrödinger Suite models binding to herpesvirus DNA polymerase.
- Parameters : Docking scores and binding energy (ΔG) correlate with inhibitory activity .
Example : Superposition with F-substituted analogs shows conserved hydrogen bonding at the purine N1 and N7 positions .
Stability Studies
Q: What degradation pathways are observed under accelerated stability conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
